Methyl 5-bromo-3-fluoro-2-hydroxybenzoate
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Overview
Description
Methyl 5-bromo-3-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3 and a molecular weight of 249.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a hydroxyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-fluoro-2-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-bromo-3-fluoro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group, forming the corresponding benzoquinone derivative.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzoates, while oxidation and reduction reactions can produce benzoquinones and alcohols, respectively .
Scientific Research Applications
Methyl 5-bromo-3-fluoro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving benzoic acid derivatives.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which methyl 5-bromo-3-fluoro-2-hydroxybenzoate exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
- Methyl 5-fluoro-2-hydroxybenzoate
- Methyl 5-bromo-3-fluoro-2-methylbenzoate
Uniqueness
Methyl 5-bromo-3-fluoro-2-hydroxybenzoate is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets and provides versatility in synthetic applications .
Properties
IUPAC Name |
methyl 5-bromo-3-fluoro-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJVQQPSAKOLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732681 |
Source
|
Record name | Methyl 5-bromo-3-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-37-5 |
Source
|
Record name | Methyl 5-bromo-3-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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